Copper(I) Trifluoromethanethiolate

Description

The exact mass of the compound Copper(I) Trifluoromethanethiolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Copper(I) Trifluoromethanethiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper(I) Trifluoromethanethiolate including the price, delivery time, and more detailed information at info@benchchem.com.

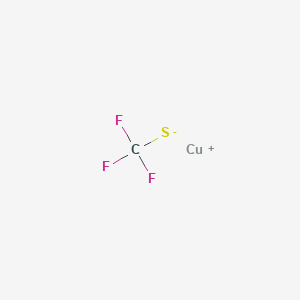

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCLDZVXWYCMMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371554 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3872-23-9 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3872-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Isolation of Copper(I) Trifluoromethanethiolate Reagents

Executive Summary

The trifluoromethylthio group (–SCF₃) is a privileged motif in medicinal chemistry, offering one of the highest Hansch lipophilicity parameters (π = 1.[1]44) among fluorine-containing substituents.[1][2][3] While early methods relied on toxic mercury salts or expensive silver reagents, modern drug discovery demands scalable, cost-effective protocols.[1]

This guide details the synthesis and isolation of (bpy)CuSCF₃ (2,2'-bipyridine copper(I) trifluoromethanethiolate).[1][4] Unlike the unstable, polymeric [CuSCF₃]n species which degrades rapidly upon exposure to air, the bipyridine-ligated complex is an air-stable, crystalline solid that serves as a "bench-stable" source of nucleophilic –SCF₃.[1]

Part 1: The Chemical Imperative

The Stability Paradox

"Naked" Copper(I) Trifluoromethanethiolate, [CuSCF₃], exists as an infinite coordination polymer in the solid state.[1] While it can be generated in situ (e.g., from AgSCF₃ and CuI), isolating it is fraught with challenges:[1]

-

Polymerization: Without stabilizing ligands, CuSCF₃ forms insoluble aggregates that are kinetically sluggish.[1][3]

-

Oxidation Sensitivity: The Cu(I) center is prone to oxidation to Cu(II) in the presence of moisture and air, leading to decomposition.[1]

-

Reagent Scrambling: In solution, "ligandless" CuSCF₃ is often in equilibrium with various ate complexes, complicating stoichiometry.[1]

The Solution: Ligation with 2,2'-bipyridine (bpy) breaks the polymeric chain, saturating the copper coordination sphere and preventing oxidation. This results in a discrete, monomeric species that retains high reactivity toward aryl halides.[1]

Part 2: Mechanistic Pathways & Synthesis Strategy[1][3]

We will utilize the Oxidative Cross-Coupling Protocol developed by the Vicic group.[1] This method circumvents the need for pre-formed AgSCF₃ or toxic Hg(SCF₃)₂ by assembling the reagent from elemental sulfur, copper(II) fluoride, and the Ruppert-Prakash reagent (TMSCF₃).

Reaction Logic[2][3]

-

Fluoride Activation: CuF₂ serves a dual role as the copper source and the fluoride initiator.[1] It activates TMSCF₃ to generate a transient pentacoordinate silicate or "naked" CF₃ anion equivalent.[1][3]

-

Sulfur Insertion: Elemental sulfur (S₈) inserts into the Cu-CF₃ or CF₃-Si bond (mechanistically debated, but effectively generating the SCF₃ anion).[1]

-

Reduction: The process involves a formal reduction of Cu(II) to Cu(I) by the silicon species, yielding the [CuSCF₃] intermediate.[1]

-

Ligation: Addition of 2,2'-bipyridine traps the Cu(I) species as the stable complex.

Figure 1: Convergent synthesis of (bpy)CuSCF3 from commodity chemicals.[1][3]

Part 3: Detailed Experimental Protocol

Safety Warning: This protocol involves reagents that may generate HF or volatile fluorinated sulfur species.[1][3] Perform all operations in a well-ventilated fume hood.

Materials Checklist

| Reagent | Role | Purity Requirement |

| CuF₂ | Metal/Fluoride Source | 98%+, Anhydrous (Critical) |

| S₈ (Sulfur) | Sulfur Source | Sublimed grade preferred |

| TMSCF₃ | CF₃ Source | 99% (Ruppert-Prakash Reagent) |

| 2,2'-Bipyridine | Ligand | 99%+ |

| Acetonitrile (MeCN) | Solvent | Anhydrous, degassed |

| Diethyl Ether | Wash Solvent | Anhydrous |

Step-by-Step Procedure

1. Preparation of the [CuSCF₃] Intermediate

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a Teflon screw valve. Cycle with N₂/Vacuum three times.

-

Charging: Under N₂ flow, add CuF₂ (1.0 equiv) and S₈ (1.0 equiv, calculated as atomic S).

-

Solvation: Add anhydrous MeCN (approx. 5 mL per mmol of Cu).

-

Activation: Add TMSCF₃ (3.0 equiv) via syringe.[1][3] Note: A slight exotherm may occur.[1][3]

-

Reaction: Seal the flask and heat to 80 °C for 10–12 hours. The mixture will turn from a suspension to a dark brown/red solution, indicating the formation of the [CuSCF₃] species.

2. Ligation and Isolation

-

Filtration: Cool the mixture to Room Temperature (RT). Filter the dark solution through a pad of Celite under N₂ to remove unreacted copper species or polymeric byproducts.

-

Ligand Addition: To the filtrate, add 2,2'-bipyridine (1.0 equiv relative to CuF₂). Stir at RT for 1 hour. A precipitate may begin to form, or the solution will darken further.[1]

-

Crystallization: Concentrate the acetonitrile solution under reduced pressure to approx. 20% of its original volume. Add Diethyl Ether (Et₂O) to induce precipitation of the complex.

-

Collection: Filter the solid product (usually dark red/brown crystals or powder).[1] Wash with cold Et₂O (3 x 10 mL).[3]

-

Drying: Dry under high vacuum for 4 hours.

Yield Expectation: 85–95% based on Cu.[3]

Part 4: Structural Characterization & Validation[1][3]

To ensure the integrity of the synthesized reagent, compare your analytical data against these standard values.

19F NMR Spectroscopy (The Gold Standard)

The shift of the SCF₃ group is distinct from the TMSCF₃ precursor (-67 ppm) and free SCF₃ anion.[1]

| Species | Solvent | Shift (δ, ppm) | Multiplicity |

| (bpy)CuSCF₃ | CD₂Cl₂ | -24.7 | Singlet (s) |

| [CuSCF₃] (Polymer) | CD₃CN | ~ -18 to -20 | Broad Singlet |

| TMSCF₃ (Precursor) | CDCl₃ | -67.0 | Singlet |

Physical Properties[1][3]

-

Solubility: Soluble in CH₂Cl₂, MeCN, DMF; Insoluble in Et₂O, Pentane.[1]

Part 5: Application Workflow

The (bpy)CuSCF₃ reagent is best utilized in cross-coupling reactions with aryl iodides or bromides.[1]

Figure 2: Stoichiometric trifluoromethylthiolation of aryl iodides.[1][3]

General Coupling Protocol:

-

Charge a vial with Aryl Iodide (1.0 equiv) and (bpy)CuSCF₃ (1.2 equiv).[1][3]

-

Heat to 110–130 °C for 12–16 hours.

-

Workup: Dilute with ether, wash with water, purify via silica gel chromatography.[1][4]

References

-

Scalable Synthesis of (bpy)CuSCF3: Weng, Z.; He, W.; Chen, C.; Lee, R.; Tan, D.; Lai, Z.; Kong, D.; Yuan, Y.; Huang, K.-W. An Air-Stable Copper Reagent for Nucleophilic Trifluoromethylthiolation of Aryl Halides. Angew. Chem. Int. Ed. 2013, 52, 1548–1552. Link[1][3]

-

Review of Copper-Mediated Methods: Xu, C.; Chen, Q.-Y.; Shen, Q. Nucleophilic Trifluoromethylthiolation of Organic Molecules. Angew. Chem. Int. Ed. 2014, 53, 9316. Link[3]

-

Alternative AgSCF3 Route: Tyrra, W.; Naumann, D.; Hoge, B.; Yagupolskii, Y. L.[1] AgSCF3: A Convenient Reagent for the Introduction of the SCF3 Group. J. Fluorine Chem. 2003, 119, 101–107. Link[1][3]

-

Langlois Reagent Method: Yang, Y.; Xu, L.; Yu, S.; Liu, X.; Zhang, Y.; Vicic, D. A.[1][5] Triphenylphosphine-Mediated Deoxygenative Reduction of CF3SO2Na. Chem. Eur. J. 2016, 22, 858.[1][3] Link[1][3]

Sources

- 1. Copper-mediated aerobic trifluoromethyltelluration of boronic acids with [Me4N][TeCF3] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Introduction: The Rising Prominence of the Trifluoromethylthio Group

An In-depth Technical Guide to the Structural Characterization of CuSCF₃ Complexes for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This functional group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing properties, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][4][5] Copper(I) complexes, particularly those of the type LₓCuSCF₃ (where L is a supporting ligand), have emerged as versatile and efficient reagents for introducing the SCF₃ moiety into a wide array of organic molecules.[1][6][7]

Given the profound impact of the SCF₃ group, unambiguous structural characterization of these copper complexes is not merely an academic exercise; it is a critical prerequisite for understanding their reactivity, optimizing reaction conditions, and ultimately, enabling their application in complex target-oriented synthesis. This guide provides a comprehensive, field-proven framework for the multi-faceted characterization of CuSCF₃ complexes, emphasizing the synergy between spectroscopic, crystallographic, and computational techniques.

Core Principles of Characterization: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture of a CuSCF₃ complex. A robust characterization workflow relies on the integration of data from multiple orthogonal methods. This approach ensures that the proposed structure is validated in both the solution and solid states, providing a high degree of confidence in its identity and purity. The interplay between these techniques forms a self-validating system, where the findings from one method must be congruent with the others.

The following diagram illustrates the logical workflow for a comprehensive structural characterization campaign.

Caption: Integrated workflow for the characterization of CuSCF₃ complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the indispensable first step for characterizing the structure and purity of CuSCF₃ complexes in solution. The unique sensitivity of the ¹⁹F nucleus makes it an exceptionally powerful probe for confirming the presence and electronic environment of the SCF₃ group.[8]

Expertise in Action: Why ¹⁹F NMR is Paramount

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For CuSCF₃ complexes, this means that the ¹⁹F NMR signal provides immediate, high-fidelity information. A successful synthesis will show a characteristic singlet in the expected region (typically around -30 to -45 ppm relative to CFCl₃), and its integration relative to an internal standard can be used to determine reaction yield.[9] The absence of signals from starting materials or known byproducts is a strong indicator of purity.

Experimental Protocol: ¹⁹F NMR Sample Preparation and Acquisition

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), accurately weigh ~5-10 mg of the purified CuSCF₃ complex into an NMR tube.

-

Solvent Selection: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆) that fully solubilizes the complex without reacting with it. Many CuSCF₃ complexes are air- and moisture-sensitive, so using anhydrous solvents is critical.[10][11]

-

Internal Standard: Add a known amount of an internal standard (e.g., PhCF₃ or α,α,α-Trifluorotoluene, δ ≈ -63 ppm) for quantitative analysis (qNMR).

-

Acquisition: Record the ¹⁹F NMR spectrum. A standard proton-decoupled ¹⁹F spectrum is usually sufficient. Ensure the spectral width is adequate to capture all relevant signals.

-

Complementary Spectra: Acquire ¹H and ¹³C NMR spectra to characterize the organic ligands (e.g., bipyridine, phosphines) coordinated to the copper center.[12] This confirms the complete structure of the complex.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹⁹F | -30 to -45 (relative to CFCl₃) | Direct confirmation of SCF₃ group presence; sensitive to the electronic environment at copper; purity assessment.[9] |

| ¹H | 7.0 - 9.0 (for bpy/phen ligands) | Confirms the structure and coordination of supporting organic ligands. |

| ¹³C | 120 - 155 (for bpy/phen ligands) | Provides detailed information on the carbon framework of the ligands. |

| 120 - 130 (q, ¹JCF ≈ 320 Hz) | The CF₃ carbon itself, often observed as a quartet due to coupling with fluorine. |

Table 1: Typical NMR Data for a Representative (bpy)CuSCF₃ Complex.

X-ray Crystallography: The Gold Standard for Structural Elucidation

While NMR provides invaluable information about the complex in solution, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the solid state.[10][13] It is the definitive method for determining bond lengths, bond angles, coordination geometry at the metal center, and intermolecular packing interactions.[14][15]

Expertise in Action: Causality Behind Crystallography

The precise arrangement of atoms in a crystal lattice is fundamental to a complex's properties and reactivity. For instance, SC-XRD can reveal subtle distortions from ideal geometries (e.g., tetrahedral or square planar) which can have profound implications for the complex's stability and catalytic activity. It can also identify the presence of solvent molecules within the crystal lattice, as seen in the structure of (CF₃SCu)₁₀·8CH₃CN.[16] This level of detail is unattainable with other techniques and is crucial for building accurate computational models and understanding structure-activity relationships.

Workflow: From Powder to Solved Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Key Structural Parameters for CuSCF₃ Complexes

A crystallographic study of a CuSCF₃ complex should report key metric parameters to allow for comparison with known structures.

| Parameter | Typical Value Range | Significance |

| Cu–S Bond Length | 2.15 - 2.25 Å | Indicates the strength and nature of the copper-sulfur bond. |

| S–C Bond Length | 1.80 - 1.90 Å | Reflects the bonding between the sulfur and the trifluoromethyl carbon. |

| C–F Bond Length | 1.30 - 1.35 Å | Typically consistent for CF₃ groups. |

| Coordination No. | 2, 3, or 4 | Defines the geometry around the copper center (linear, trigonal, tetrahedral). |

| Cu–N Bond Length | 2.00 - 2.15 Å | Characterizes the bond to supporting ligands like bipyridine or phenanthroline. |

Table 2: Representative Bond Distances and Structural Parameters from X-ray Crystallography.

Computational Chemistry: Validating and Predicting Structure

First-principles calculations, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data.[17] DFT can be used to:

-

Optimize Geometries: Starting with coordinates from an X-ray structure, DFT can calculate the lowest-energy geometry, providing a theoretical benchmark for bond lengths and angles.

-

Predict Spectroscopic Properties: NMR chemical shifts can be calculated and compared with experimental values to validate structural assignments.

-

Analyze Electronic Structure: DFT provides insight into the nature of the Cu-S bond, charge distribution within the molecule, and the energies of frontier molecular orbitals, which are key to understanding the complex's reactivity.[18]

Expertise in Action: The Synergy of Experiment and Theory

When a high-quality single crystal cannot be obtained, DFT optimization of a proposed structure can provide the most plausible 3D model. By then calculating the ¹⁹F NMR chemical shift of this optimized structure and finding it matches the experimental value, a high degree of confidence in the proposed structure is achieved, even without crystallographic confirmation. This synergy is a hallmark of modern chemical research.

Mass Spectrometry: Confirming Molecular Identity

High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI), is essential for confirming the molecular formula of the synthesized complex. The measured mass-to-charge ratio (m/z) of the molecular ion should match the calculated exact mass to within a few parts per million (ppm), providing definitive proof of the elemental composition.

Protocol: HRMS Sample Preparation

-

Prepare a dilute solution (~0.1 mg/mL) of the complex in a suitable solvent (e.g., acetonitrile, methanol).

-

If necessary, add a co-solvent or additive to promote ionization.

-

Infuse the solution directly into the mass spectrometer.

-

Analyze the resulting spectrum, paying close attention to the molecular ion peak and its isotopic pattern, which is characteristic for copper-containing compounds.

Conclusion: An Integrated and Authoritative Approach

References

-

Yaghi, O. M., et al. (2019). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PubMed Central. Available at: [Link]

-

Piro, O. E., et al. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B. Available at: [Link]

-

Evarestov, R. A., et al. (2016). Electronic structure of cubic ScF3 from first-principles calculations. AIP Publishing. Available at: [Link]

-

Defense Technical Information Center. (1977). Trifluoromethylsulfur Trifluoride. An Improved Synthesis, New NMR Data and Stereochemistry. DTIC. Available at: [Link]

-

Kalinowska-Lis, U., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phen. Semantic Scholar. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material Copper(I)-Photocatalyzed Trifluoromethylation of Alkenes. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2016). Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2016). Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3. ACS Publications. Available at: [Link]

-

ResearchGate. (2023). Asymmetric Synthesis of SCF3‐Substituted Alkylboronates by Copper‐Catalyzed Hydroboration of 1‐Trifluoromethylthioalkenes. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of the analysis for Cu−CF3 complex. ResearchGate. Available at: [Link]

-

Weng, Z., et al. (2013). X-ray Crystallographic Structure of the Acetonitrile Solvate of Copper(I) Trifluoromethanethiolate: (CF3SCu)10·8CH3CN. Inorganic Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Direct copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Molecular and X‐ray crystal structures of [CuL]·THF with atom labelling.... ResearchGate. Available at: [Link]

-

ResearchGate. (2024). Asymmetric Construction of C(sp3)–SCF3 Motif by CuH-Catalyzed Hydrofunctionalizations of 1-SCF3-alkenes. ResearchGate. Available at: [Link]

-

DSpace. (1984). The crystal and molecular structure of copper(i) trifluoromethanesulphonate cyclohexene complex. DSpace. Available at: [Link]

-

Beilstein Journals. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journals. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

-

PubMed Central. (n.d.). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Cu passivation for enhanced low temperature ( < 300 °C) bonding in 3D integration. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Cu(III) Trifluoromethyl Complexes with 1,3-Diketonate Ligands and Their Versatile Reactivity in C-H Trifluoromethylation. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

Physical and chemical properties of Copper(I) Trifluoromethanethiolate

An In-depth Technical Guide to Copper(I) Trifluoromethanethiolate

Introduction: The Emergence of a Key Reagent in Modern Chemistry

Copper(I) Trifluoromethanethiolate (CuSCF₃) has emerged as a pivotal reagent in synthetic organic chemistry, particularly for the introduction of the trifluoromethylthio (SCF₃) group into organic molecules. The SCF₃ moiety is of profound interest to researchers in drug development and materials science due to its unique electronic properties and high lipophilicity (Hansch parameter π = 1.44), which can significantly enhance the metabolic stability, cell-membrane permeability, and overall efficacy of bioactive compounds.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of CuSCF₃, its synthesis, handling, and applications, tailored for scientists and professionals in the chemical and pharmaceutical industries.

PART 1: Core Physicochemical Properties

Understanding the fundamental properties of CuSCF₃ is crucial for its effective use and storage. The compound is a coordination complex featuring a copper(I) center bonded to a trifluoromethanethiolate ligand.[3] The high electronegativity of the three fluorine atoms profoundly influences the compound's stability and chemical reactivity.[3]

Physical Data Summary

A compilation of the key physical properties of Copper(I) Trifluoromethanethiolate is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | CCuF₃S | [4][5] |

| Molecular Weight | ~164.61 g/mol | [5] |

| Appearance | White to light yellow or light beige/brown solid/powder | [3][6][7] |

| Melting Point | >160°C (decomposes) | [6] |

| Solubility | Sparingly soluble in acetonitrile | [4][6] |

| Stability | Air, moisture, and heat sensitive | [4][6] |

| Storage Conditions | Refrigerate at 0-10°C under an inert atmosphere | [4][6] |

Structural Characteristics

The structure of CuSCF₃ is centered around the copper(I) ion, which coordinates with the sulfur atom of the trifluoromethanethiolate anion. In the solid state and in solution, copper(I) compounds can form various aggregates, such as tetrameric units, which can influence their reactivity.[8] The trifluoromethanethiolate ligand, with its potent electron-withdrawing CF₃ group, modulates the electronic character of the copper center, making it a unique reagent for trifluoromethylthiolation reactions.

Caption: Molecular structure of Copper(I) Trifluoromethanethiolate.

PART 2: Chemical Reactivity and Synthetic Utility

The primary utility of CuSCF₃ lies in its role as a trifluoromethylthiolating agent. It enables the direct introduction of the SCF₃ group, a functionality that is otherwise challenging to install.

Core Reactivity: Trifluoromethylthiolation

CuSCF₃ is a versatile reagent capable of participating in various transformations, including reactions with aryl and heteroaryl halides, to form the corresponding trifluoromethyl thioethers.[2] The mechanism often involves the copper reagent acting as a nucleophilic source of "SCF₃⁻". However, its reactivity can be complex and may involve single-electron transfer (SET) pathways or the formation of higher-order cuprates, depending on the reaction conditions and substrates.

The development of ligated copper complexes, such as (2,2'-bipyridine)CuSCF₃, has provided air- and moisture-stable reagents that are easier to handle and exhibit excellent reactivity in cross-coupling reactions.[1][2][9]

Caption: Generalized cross-coupling reaction pathway.

PART 3: Synthesis Protocols

The synthesis of CuSCF₃ has evolved from methods requiring hazardous materials to more modern, safer, and scalable procedures.

Historical and Modern Synthetic Routes

Historically, CuSCF₃ was prepared from toxic reagents like bis(trifluoromethylthio)mercury or bis(trifluoromethyl) disulfide with copper powder.[2] More recent advancements have focused on safer and more practical approaches:

-

From Silver(I) Trifluoromethanethiolate (AgSCF₃): Reaction with a copper halide, such as copper bromide.[2]

-

From Langlois' Reagent (CF₃SO₂Na): A deoxygenative reduction process provides access to the [CuSCF₃] intermediate under mild conditions.[1]

Experimental Protocol: Synthesis of (bpy)CuSCF₃ Complex

The synthesis of the 2,2'-bipyridine (bpy) ligated complex is presented here as it offers a practical and scalable route to a stable and highly effective trifluoromethylthiolating reagent.[9]

Disclaimer: This protocol is a summary of a literature procedure and should be performed by qualified personnel with appropriate safety measures in a fume hood.

Materials:

-

Copper(I) Iodide (CuI)

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent)

-

Triphenylphosphine (PPh₃)

-

2,2'-Bipyridine (bpy)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Mixture: To a reaction flask, add CuI, CF₃SO₂Na, and PPh₃.

-

Solvent Addition: Add anhydrous acetonitrile to the flask.

-

Reaction: Stir the mixture at a specified temperature (e.g., 80°C) for several hours until the starting materials are consumed (monitor by techniques like ¹⁹F NMR). This step generates the intermediate CuSCF₃ in situ.

-

Ligation: Add 2,2'-bipyridine (bpy) to the reaction mixture.

-

Isolation: Stir for an additional period, then cool the mixture. The product, (bpy)CuSCF₃, typically precipitates and can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Caption: Workflow for the synthesis of (bpy)CuSCF₃.

PART 4: Spectroscopic Characterization

While detailed spectra are highly dependent on the specific sample and instrumentation, key spectroscopic features can be anticipated.

-

Infrared (IR) Spectroscopy: The presence of the CF₃ group will give rise to very strong C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region of the spectrum.[10]

-

¹⁹F NMR Spectroscopy: This is a critical tool for confirming the presence of the SCF₃ group and for monitoring reaction progress. The signal for the CF₃ group in CuSCF₃ complexes will appear as a singlet in a characteristic region of the ¹⁹F NMR spectrum.

PART 5: Safety, Handling, and Storage

Copper(I) Trifluoromethanethiolate and its precursors require careful handling due to their reactivity and potential toxicity.

GHS Hazard Information: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and PPE:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment: safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

-

Avoid breathing dust or vapors.[6]

-

Due to its air and moisture sensitivity, handle the compound under an inert atmosphere whenever possible.[4][6]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Store under an inert gas like argon or nitrogen to prevent degradation.

PART 6: Conclusion and Future Outlook

Copper(I) Trifluoromethanethiolate is an indispensable tool for the modern synthetic chemist. Its ability to efficiently introduce the valuable SCF₃ moiety has cemented its role in the synthesis of complex molecules for pharmaceuticals and advanced materials.[2] The development of stable, ligated versions of the reagent has further broadened its applicability and ease of use.[1][9] Future research will likely focus on expanding the scope of CuSCF₃-mediated reactions, developing more sustainable and cost-effective synthetic routes, and exploring its utility in new catalytic cycles. For professionals in drug discovery, mastering the application of this reagent is a key step toward innovating the next generation of therapeutic agents.

References

-

LookChem. Cas 3872-23-9, COPPER TRIFLUOROMETHANETHIOL. [Link]

-

DSpace. The crystal and molecular structure of copper(i) trifluoromethanesulphonate cyclohexene complex. [Link]

-

ChemBK. (Trifluoromethylthio)copper(I). [Link]

-

National Institutes of Health. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC. [Link]

-

Medicinal applications of copper and its complexes- a review. [Link]

-

Understanding Copper(II) Trifluoromethanesulfonate: Properties and Applications. [Link]

-

ResearchGate. Development of Multigram Scale Synthesis of Trifluoromethythiolating Reagent: (bpy)CuSCF3 | Request PDF. [Link]

-

Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. [Link]

-

National Institutes of Health. Copper(I) Trifluoromethanethiolate | CCuF3S | CID 2736725 - PubChem. [Link]

-

ACS Publications. Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3. [Link]

-

ResearchGate. chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]

-

ACS Publications. Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3. [Link]

-

MDPI. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. [Link]

-

PubMed. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features. [Link]

-

National Institutes of Health. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC. [Link]

-

National Institutes of Health. Trifluoromethyl | CF3 | CID 137518 - PubChem. [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. [Link]

-

Airgas. SAFETY DATA SHEET. [Link]

-

ResearchGate. Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide | Request PDF. [Link]

-

Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

MATERIAL SAFETY DATA SHEET. [Link]

-

National Institutes of Health. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC. [Link]

-

UCL Discovery. The Infrared Spectrum of PF3 and Analysis of Rotational Energy Clustering Effect. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 3872-23-9: Copper trifluoromethanethiol | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. Copper(I) Trifluoromethanethiolate | CCuF3S | CID 2736725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Copper(I) Trifluoromethanethiolate | 3872-23-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamopen.com [benthamopen.com]

Copper(I) Trifluoromethanethiolate: The Strategic Reagent for Lipophilic Functionalization

CAS Number: 3872-23-9 Technical Whitepaper for Medicinal Chemistry & Process Development

Executive Summary: The "Magic Methyl" of the 21st Century

In modern drug discovery, the trifluoromethylthio group (–SCF₃) has emerged as a superior pharmacophore, often termed a "super-lipophilic" variant of the trifluoromethyl group. With a Hansch lipophilicity parameter (

Copper(I) Trifluoromethanethiolate (CuSCF₃) represents the most direct nucleophilic source of this motif. Unlike electrophilic reagents (e.g., Billard’s or Shen’s reagents) which are often costly and atom-inefficient, CuSCF₃ allows for the direct conversion of widely available aryl halides and boronic acids into trifluoromethyl thioethers.

This guide moves beyond basic data sheets to provide a scalable, field-validated protocol for synthesizing and utilizing the stabilized form of this reagent, (bpy)CuSCF₃ , which overcomes the thermal and oxidative instability of the raw salt.

Technical Profile & Chemical Identity

| Property | Specification |

| Chemical Name | Copper(I) Trifluoromethanethiolate |

| CAS Number | 3872-23-9 |

| Formula | CuSCF₃ |

| Molecular Weight | 164.62 g/mol |

| Appearance | Off-white to pale yellow powder (Raw salt) |

| Stability | Raw Salt: Air/Moisture sensitive; decomposes >160°C.Stabilized Complex [(bpy)CuSCF₃]: Air-stable solid; shelf-stable. |

| Solubility | Insoluble in most non-polar solvents; sparingly soluble in MeCN; soluble in DMSO/DMF. |

| Primary Utility | Nucleophilic trifluoromethylthiolation of aryl/alkyl halides and boronic acids.[1] |

Mechanistic Intelligence: The Cu(I)/Cu(III) Paradigm

The reactivity of CuSCF₃ is governed by the "soft-soft" interaction between the copper center and the sulfur atom, which facilitates the transfer of the –SCF₃ unit.

The Catalytic Cycle

The transformation typically follows a Cu(I)/Cu(III) catalytic cycle, distinct from the radical mechanisms often seen with silver salts.

-

Ligation: The active species is stabilized by a ligand (L), typically a bidentate nitrogen ligand like 2,2'-bipyridine (bpy) or 1,10-phenanthroline.

-

Oxidative Addition: The rate-determining step involves the oxidative addition of the aryl halide (Ar-X) to the [L-Cu-SCF₃] complex, forming a transient high-valent Cu(III) species.

-

Reductive Elimination: Rapid reductive elimination releases the product (Ar-SCF₃) and regenerates the Cu(I) halide.

Key Insight – The Ortho-Effect: Unlike Pd-catalyzed couplings where steric hindrance suppresses reactivity, Cu-mediated trifluoromethylthiolation often exhibits a positive "ortho-effect." Ortho-substituents (e.g., -NO₂, -CO₂R) on the aryl halide can stabilize the transition state through coordination to the copper center, actually accelerating the reaction.

Figure 1: The reaction proceeds via a Cu(I)/Cu(III) redox cycle.[2] The oxidative addition step is critical and is often facilitated by auxiliary ligands.

Experimental Protocols (Field-Validated)

While CuSCF₃ can be generated in situ from AgSCF₃ and CuI, the isolation of the (bpy)CuSCF₃ complex is recommended for reproducibility and scalability (up to 26g scale).

Protocol A: Scalable Synthesis of (bpy)CuSCF₃ Reagent

This protocol avoids the use of toxic mercury salts or expensive silver precursors, utilizing the Ruppert-Prakash reagent (TMSCF₃).

Reagents:

-

Elemental Sulfur (S₈)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Acetonitrile (MeCN)

Workflow:

-

Activation: In a glovebox or under N₂, charge a reaction vessel with CuF₂ (1.0 equiv) and S₈ (0.125 equiv, i.e., 1 S atom equiv).

-

Trifluoromethylation: Add dry MeCN, followed by TMSCF₃ (3.0 equiv).

-

Heating: Seal and heat at 80°C for 10–12 hours. The mixture will turn dark brown.

-

Filtration: Cool to room temperature and filter through Celite to remove unreacted solids.

-

Complexation: Add 2,2'-bipyridine (1.0 equiv) to the filtrate. Stir for 1 hour.

-

Isolation: Concentrate the solution and precipitate with diethyl ether. Filter the red/brown solid.

-

Yield: Typically >85%.

-

Stability:[6] The resulting (bpy)CuSCF₃ is air-stable and can be stored on the benchtop for months.

-

Figure 2: Step-by-step workflow for the preparation of the stabilized (bpy)CuSCF₃ reagent.

Protocol B: General Trifluoromethylthiolation of Aryl Iodides

Scope: Applicable to electron-rich and electron-poor aryl iodides.[6]

-

Setup: Charge a vial with (bpy)CuSCF₃ (1.2 equiv) and the Aryl Iodide (1.0 equiv).

-

Solvent: Add Diglyme or DMF (0.2 M concentration).

-

Reaction: Heat to 100–120°C for 12–16 hours under N₂ atmosphere.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine to remove copper salts. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography.

Handling, Safety & Stability

-

Toxicity: Copper salts are toxic by ingestion. The –SCF₃ moiety can release toxic fluoride or sulfur byproducts if subjected to extreme acidic hydrolysis.

-

Air Sensitivity:

-

CAS 3872-23-9 (Raw Salt): Highly hygroscopic and air-sensitive. Must be handled in a glovebox.

-

Stabilized Complex: (bpy)CuSCF₃ is stable in air but should be stored in a desiccator to maintain reagent quality over long periods.

-

-

Thermal Hazards: Avoid heating the reaction mixture above 140°C, as decomposition of the –SCF₃ group can release volatile fluorinated sulfides.

References

-

Weng, Z., et al. "A practical and reproducible procedure for the efficient preparation of (bpy)CuSCF3." Organometallics, 2016.[3]

-

Xu, C., et al. "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie International Edition, 2014.

-

Yin, G., et al. "Mechanistic Insight into the Copper-Mediated Trifluoromethylthiolation." Journal of the American Chemical Society, 2015.

-

TCI Chemicals. "Product Specification: Copper(I) Trifluoromethanethiolate (CAS 3872-23-9)."

-

Vicic, D. A. "Direct Difluoromethylation and Trifluoromethylthiolation with Copper." Chemical Reviews, 2016.

Sources

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Forging the Path in Organofluorine Chemistry: An In-depth Technical Guide to the Early Studies on Copper(I) Trifluoromethanethiolate Reactivity

Abstract

The introduction of the trifluoromethylthio (–SCF3) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, largely due to its profound impact on lipophilicity, metabolic stability, and electron-withdrawing properties. This technical guide provides a comprehensive exploration of the foundational studies on the reactivity of Copper(I) Trifluoromethanethiolate (CuSCF3), a pivotal reagent that unlocked the potential of trifluoromethylthiolation. We will delve into the pioneering synthesis of this reagent, its initial characterization, and its early applications in the functionalization of aromatic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and fundamental principles that underpin contemporary trifluoromethylthiolation methodologies.

Introduction: The Dawn of a New Functional Group

The trifluoromethylthio (–SCF3) moiety is a functional group of immense interest in the development of pharmaceuticals and agrochemicals. Its unique combination of high lipophilicity and strong electron-withdrawing nature can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. In the mid-20th century, the synthesis of compounds bearing this group was a significant challenge, hindering its widespread adoption. The development of practical and efficient methods for the introduction of the –SCF3 group was therefore a critical objective in the advancement of organofluorine chemistry.

This guide focuses on the seminal work that established Copper(I) Trifluoromethanethiolate (CuSCF3) as a viable and reactive nucleophilic trifluoromethylthiolating agent. We will examine the early synthetic routes, the initial explorations of its reactivity with aryl halides, and the foundational mechanistic understanding that paved the way for decades of innovation in the field.

The Genesis of a Reagent: Pioneering Synthesis of CuSCF3

The first practical synthesis of Copper(I) Trifluoromethanethiolate was a landmark achievement that provided the scientific community with a readily accessible source of the "SCF3" nucleophile. This breakthrough was pioneered by L. M. Yagupolskii, N. V. Kondratenko, and V. P. Sambur in their 1975 publication. Their approach involved a two-step process, starting from the synthesis of a silver(I) trifluoromethanethiolate precursor.

Synthesis of the Silver(I) Trifluoromethanethiolate Precursor

The journey to CuSCF3 began with the preparation of silver(I) trifluoromethanethiolate (AgSCF3). An early and effective method for synthesizing AgSCF3 involved the reaction of silver nitrate with mercury(II) bis(trifluoromethanethiolate), Hg(SCF3)2.[1] This reaction proceeds via a metathesis, precipitating the desired silver salt.

Experimental Protocol: Synthesis of Silver(I) Trifluoromethanethiolate [1]

-

A solution of silver nitrate (11 g) in 100 ml of water is prepared.

-

This solution is added to a slurry of mercury(II) bis(trifluoromethanethiolate) (20 g) in 100 ml of water.

-

A white precipitate of silver(I) trifluoromethanethiolate forms immediately.

-

The slurry is stirred for 30 minutes.

-

The solid product is collected by filtration and washed sequentially with water and ether.

-

The crude product can be recrystallized from acetone to yield purified AgSCF3.

The Yagupolskii Synthesis of Copper(I) Trifluoromethanethiolate

With a reliable source of the trifluoromethanethiolate anion in hand, Yagupolskii and his team developed a straightforward method to prepare CuSCF3. Their approach utilized a simple salt metathesis reaction between silver(I) trifluoromethanethiolate and copper(I) iodide.

Experimental Protocol: Synthesis of Copper(I) Trifluoromethanethiolate

This protocol is based on the seminal work of Yagupolskii, Kondratenko, and Sambur.

-

A suspension of freshly prepared, finely powdered copper(I) iodide (0.01 mol) and silver(I) trifluoromethanethiolate (0.01 mol) is prepared in 15 ml of anhydrous acetonitrile.

-

The reaction mixture is boiled with stirring for 30 minutes.

-

The hot solution is filtered to remove the silver iodide precipitate.

-

The filtrate is evaporated to dryness under vacuum.

-

The residue is washed with anhydrous ether and dried under vacuum to afford Copper(I) Trifluoromethanethiolate.

Physical Properties and Handling of Early CuSCF3:

The CuSCF3 prepared by this method was reported as a light-yellow powder. A key challenge with this early, unligated form of the reagent is its sensitivity to air and moisture. Rigorous exclusion of atmospheric moisture and oxygen is crucial during its synthesis, storage, and handling to maintain its reactivity. The reagent does not have a sharp melting point and decomposes upon heating above 160°C.

Early Explorations of Reactivity: Trifluoromethylthiolation of Aryl Halides

The primary utility of the newly synthesized CuSCF3 was demonstrated in its reaction with aryl halides, providing a novel and direct route to aryl trifluoromethyl sulfides. These early studies laid the groundwork for what would become a vast field of cross-coupling chemistry.

The Yagupolskii Trifluoromethylthiolation of Aryl Iodides

Yagupolskii's 1975 paper detailed the reaction of their newly prepared CuSCF3 with a variety of aryl iodides in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reactions were typically carried out at elevated temperatures to achieve good conversion.

General Experimental Protocol: Trifluoromethylthiolation of Aryl Iodides

This protocol is a generalized representation of the early work by Yagupolskii and coworkers.

-

To a solution of the aryl iodide (0.01 mol) in 10-15 ml of anhydrous DMF or NMP, Copper(I) Trifluoromethanethiolate (0.015 mol) is added under an inert atmosphere.

-

The reaction mixture is heated with stirring. The optimal temperature and reaction time vary depending on the substrate.

-

Upon completion of the reaction (monitored by an appropriate method such as TLC or GC), the mixture is cooled to room temperature.

-

The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ether or ethyl acetate).

-

The combined organic layers are washed with water, dried over a suitable drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization to afford the corresponding aryl trifluoromethyl sulfide.

Substrate Scope and Yields in Early Studies

The initial investigations by Yagupolskii and his team demonstrated the feasibility of this transformation with a range of substituted aryl iodides. The following table summarizes representative results from their early work, showcasing the influence of substituents on the reaction efficiency.

| Aryl Iodide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | NMP | 150 | 5 | 70 |

| 1-Iodo-4-nitrobenzene | DMF | 120 | 2 | 85 |

| 1-Iodo-2-nitrobenzene | DMF | 120 | 2 | 80 |

| 1-Iodo-4-methylbenzene | NMP | 150 | 6 | 65 |

| 1-Iodo-4-methoxybenzene | NMP | 150 | 6 | 60 |

Data is representative of early findings and illustrates general trends.

These early results were significant, demonstrating that the reaction was tolerant of both electron-withdrawing and electron-donating groups, although electron-deficient substrates generally gave higher yields and required milder conditions.

Mechanistic Considerations in Early CuSCF3 Reactivity

While the precise mechanism of the reaction between CuSCF3 and aryl halides was not fully elucidated in the earliest studies, the prevailing hypothesis centered on a process analogous to other copper-mediated nucleophilic aromatic substitution reactions. The proposed pathway involved the formation of an arylcopper intermediate followed by reductive elimination.

Sources

An In-Depth Technical Guide to the Thermal Decomposition of Copper(I) Trifluoromethanethiolate

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper(I) trifluoromethanethiolate (CuSCF₃), a reagent of significant interest in medicinal and agricultural chemistry for the introduction of the trifluoromethylthio (-SCF₃) group. This document is intended for researchers, scientists, and drug development professionals, offering insights into the material's stability, decomposition pathway, and the practical implications for its use in synthesis. While direct, detailed experimental studies on the thermal decomposition of CuSCF₃ are not extensively available in peer-reviewed literature, this guide synthesizes information from related compounds and analytical techniques to present a robust theoretical and practical framework.

Introduction: The Significance of Copper(I) Trifluoromethanethiolate

The trifluoromethylthio group (-SCF₃) is a crucial pharmacophore in modern drug discovery. Its high lipophilicity, metabolic stability, and strong electron-withdrawing nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Copper(I) trifluoromethanethiolate (CuSCF₃) has emerged as a key reagent for the direct nucleophilic trifluoromethylthiolation of various organic substrates.[1] The efficacy of these reactions is often reliant on the controlled in situ generation of a reactive trifluoromethylthiolating species, which is directly linked to the thermal lability of the Cu-SCF₃ bond. Understanding the thermal decomposition of CuSCF₃ is, therefore, paramount for optimizing reaction conditions, ensuring safety, and maximizing yields.

Physicochemical Properties and Handling

Copper(I) trifluoromethanethiolate is typically a white to light-colored solid. It is sensitive to air and moisture, necessitating handling and storage under an inert atmosphere. Commercial sources indicate that the compound should be stored under refrigeration (0-10°C).[2]

| Property | Value | Source |

| CAS Number | 3872-23-9 | [2] |

| Molecular Formula | CCuF₃S | [2] |

| Molecular Weight | 164.61 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Decomposition Temperature | >160°C | [3] |

| Storage Conditions | Refrigerated, under inert gas | [2] |

The Thermal Decomposition Pathway: A Mechanistic Hypothesis

While specific, detailed studies on the thermal decomposition mechanism of CuSCF₃ are scarce, we can propose a plausible pathway based on the principles of organometallic chemistry and the known behavior of related compounds. The decomposition is expected to proceed via the cleavage of the Cu-S bond, leading to the formation of stable inorganic products and reactive organofluorine species.

Primary Decomposition Step: Formation of Copper(I) Fluoride

The primary and most thermodynamically favorable decomposition pathway is likely the intramolecular rearrangement to form copper(I) fluoride (CuF) and thiophosgene (CF₂S).

CuSCF₃ (s) → CuF (s) + CF₂S (g)

This hypothesis is supported by the high thermodynamic stability of the Cu-F bond. The formation of gaseous byproducts, such as thiophosgene, would drive the reaction forward entropically.

Secondary Decomposition and Potential Side Reactions

At higher temperatures, or in the presence of reactive substrates, the primary decomposition products may undergo further reactions. Thiophosgene (CF₂S) is known to be unstable and can disproportionate or react with other species. Potential secondary reactions could include the formation of carbon disulfide (CS₂) and tetrafluoroethylene (C₂F₄).

2 CF₂S (g) → CS₂ (g) + C₂F₄ (g)

Furthermore, radical pathways cannot be entirely ruled out, especially at elevated temperatures. Homolytic cleavage of the S-CF₃ bond could generate trifluoromethylthiyl radicals (•SCF₃), which could then participate in a variety of subsequent reactions.

Experimental Analysis of Thermal Decomposition

A thorough investigation of the thermal decomposition of CuSCF₃ would involve a combination of thermoanalytical and spectroscopic techniques. The following section outlines the key experimental protocols that would be employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature.[4] This technique is ideal for determining the decomposition temperature and the mass of non-volatile residues.

Experimental Protocol: TGA of CuSCF₃

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of CuSCF₃ into an alumina or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition. The residual mass at the end of the experiment can be used to identify the solid decomposition product (e.g., CuF).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[2] This technique can identify exothermic or endothermic transitions associated with decomposition.

Experimental Protocol: DSC of CuSCF₃

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of CuSCF₃ in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Exothermic peaks indicate a release of heat during decomposition.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

To identify the gaseous decomposition products, the TGA instrument can be coupled to a mass spectrometer (TGA-MS). The mass spectrometer will analyze the gases evolved from the sample as the temperature is increased.

Experimental Protocol: TGA-MS of CuSCF₃

-

Instrument: A coupled TGA-MS system.

-

Sample Preparation and TGA Program: Follow the protocol for TGA analysis as described in section 4.1.

-

MS Parameters:

-

Use a heated transfer line to prevent condensation of evolved gases.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-200 amu.

-

Monitor specific ions corresponding to potential decomposition products (e.g., m/z for CF₂S, CS₂, C₂F₄).

-

-

Data Analysis: Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA data. This will allow for the identification of the gaseous products evolved at each stage of decomposition.

Influence of Ligands on Thermal Stability: The Case of (bpy)CuSCF₃

The thermal stability of copper(I) trifluoromethanethiolate can be significantly influenced by the addition of coordinating ligands. For example, the bipyridine adduct, (bpy)CuSCF₃, is a well-known and frequently used trifluoromethylthiolating reagent. The coordination of the bidentate bipyridine ligand to the copper center is expected to increase the thermal stability of the complex compared to the unligated CuSCF₃. This increased stability can be advantageous in synthetic applications, allowing for better control over the release of the reactive trifluoromethylthiolating species. A comparative TGA and DSC analysis of CuSCF₃ and (bpy)CuSCF₃ would provide quantitative data on the stabilizing effect of the bipyridine ligand.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermal decomposition of copper(I) trifluoromethanethiolate based on available data and established chemical principles. The proposed decomposition pathway, centered on the formation of copper(I) fluoride and thiophosgene, offers a solid framework for understanding the thermal behavior of this important reagent. The detailed experimental protocols provided herein can serve as a template for researchers seeking to conduct their own thermal analysis of CuSCF₃ and related compounds.

Further experimental work, particularly TGA-MS analysis, is crucial to definitively identify the evolved gaseous products and to fully elucidate the decomposition mechanism. Computational studies, such as density functional theory (DFT) calculations, could also provide valuable insights into the energetics of the proposed decomposition pathways. A deeper understanding of the thermal properties of CuSCF₃ will undoubtedly contribute to its more effective and safer utilization in the development of new pharmaceuticals and agrochemicals.

References

-

Thermogravimetric analysis. (2023). In Wikipedia. [Link]

- Zhao, M., Zhao, X., Zheng, P., & Tian, Y. (2017). Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. Journal of Fluorine Chemistry, 194, 73-79.

- Zhang, Y., et al. (2016). Development of Multigram Scale Synthesis of Trifluoromethythiolating Reagent: (bpy)CuSCF3. Organic Process Research & Development, 20(4), 834-837.

-

Mass-spectra analysis of the gaseous thermal decomposition products. (n.d.). ResearchGate. [Link]

- Wayland, B. B., & Wayland, B. B. (1987).

- Grützmacher, H., et al. (2014). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 4(96), 53863-53871.

- Pichler, A., et al. (2023). A Comparative Differential Scanning Calorimetry Study of Precipitation Hardenable Copper-Based Alloys with Optimized Strength and High Conductivity.

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press.

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2023). Biomacromolecules.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Organometallic Thermochemistry Database. (n.d.). NIST. [Link]

- Calorimetry and Thermal Analysis. (n.d.).

- A. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Journal of Analytical and Applied Pyrolysis.

- Advanced Thermogravimetric Analyses of Stem Wood and Straw Devolatilization: Torrefaction through Combustion. (2024). Energies.

- S. (1996). Mass spectrometry based evolved gas analysis system for thermal decomposition studies. Pramana.

- Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and C

- Application of amorphous classification system and glass forming ability. (2022). Chalmers University of Technology.

- Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection. (2018). Journal of Pharmaceutical Sciences.

- Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. (2024).

-

(Trifluoromethylthio)copper(I). (n.d.). ChemBK. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. [Link]

-

(Trifluoromethylthio)copper(I). (2024). ChemBK. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Copper(I) Trifluoromethylthiolate (CuSCF₃): Commercial Availability, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(I) trifluoromethylthiolate (CuSCF₃) has emerged as a pivotal reagent in modern medicinal chemistry, enabling the direct introduction of the trifluoromethylthio (SCF₃) group into a wide array of molecular scaffolds. The unique physicochemical properties conferred by the SCF₃ moiety—including high lipophilicity, metabolic stability, and strong electron-withdrawing character—make it a highly sought-after functional group in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of CuSCF₃, alongside practical, field-proven insights into its synthesis, quality control, handling, and applications in drug discovery and development.

Introduction: The Strategic Importance of the SCF₃ Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethylthio (SCF₃) group holds a privileged position due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. The high Hansch lipophilicity parameter (π = 1.44) of the SCF₃ group significantly enhances a drug candidate's ability to permeate cell membranes, a critical factor for oral bioavailability and reaching intracellular targets. Furthermore, the strong electron-withdrawing nature of the SCF₃ group can modulate the pKa of neighboring functionalities and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. These properties have led to the increasing prevalence of trifluoromethylthiolated compounds in the drug development pipeline.

Copper(I) trifluoromethylthiolate serves as a key nucleophilic reagent for the introduction of the SCF₃ group. This guide will delve into the practical aspects of sourcing, evaluating, and utilizing this important synthetic tool.

Commercial Availability of Copper(I) Trifluoromethylthiolate

While several chemical suppliers offer CuSCF₃, the purity, availability, and cost can vary. Below is a comparative overview of some commercial sources. It is important to note that due to the reagent's sensitivity, it is often sold as a stabilized complex or may require special handling upon receipt.

| Supplier | Product Name | Purity Specification | CAS Number |

| TCI America | Copper(I) Trifluoromethanethiolate | >90.0% (T) | 3872-23-9 |

| (Other potential suppliers may exist and researchers are encouraged to perform a thorough market survey) |

Note: (T) typically refers to titration as the method of purity determination. Researchers should always request a certificate of analysis for lot-specific purity data.

Synthesis and Purification of CuSCF₃ and its Derivatives

While commercially available, CuSCF₃ can also be synthesized in the laboratory. Furthermore, due to the inherent instability of the uncomplexed reagent, it is often prepared in situ or as a more stable complex, such as (bpy)CuSCF₃.

Synthesis of (bpy)CuSCF₃: A Stable and Efficient Trifluoromethylthiolating Reagent

A practical and reproducible method for the synthesis of the 2,2'-bipyridine (bpy) complex of CuSCF₃ has been reported, which offers enhanced stability and ease of handling compared to the uncomplexed reagent.

Experimental Protocol: Synthesis of (bpy)CuSCF₃

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine copper(I) iodide (CuI), 2,2'-bipyridine (bpy), and a suitable solvent (e.g., DMF) in a flame-dried Schlenk flask.

-

Reagent Addition: Add a source of the SCF₃ anion, such as trifluoromethylthiol silver (AgSCF₃) or by using a combination of a fluoride source and a trifluoromethyl source.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by ¹⁹F NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove insoluble byproducts. The product, (bpy)CuSCF₃, can be precipitated by the addition of a non-polar solvent and collected by filtration. The resulting solid should be dried under vacuum.

Caption: Workflow for the synthesis of the stable (bpy)CuSCF₃ complex.

Purity Determination and Quality Control

Ensuring the purity of CuSCF₃ is paramount for reproducible and high-yielding trifluoromethylthiolation reactions. A combination of analytical techniques should be employed for comprehensive quality control.

Quantitative ¹⁹F NMR Spectroscopy: The Gold Standard for Purity Assessment

Due to the presence of the CF₃ group, ¹⁹F NMR spectroscopy is the most powerful and direct method for assessing the purity of CuSCF₃.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis of CuSCF₃

-

Sample Preparation: Accurately weigh a sample of CuSCF₃ (or its complex) and a suitable internal standard into an NMR tube. A common internal standard for ¹⁹F NMR is trifluorotoluene or another stable fluorinated compound with a known purity and a resonance that does not overlap with the analyte signal. Dissolve the solids in a deuterated solvent (e.g., CD₃CN or d₆-DMSO) that fully solubilizes both the sample and the internal standard.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum using appropriate parameters for quantitative analysis. Key parameters to consider include:

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of the signals of interest) to ensure complete relaxation of the nuclei between scans.

-

Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis: Process the spectrum with minimal line broadening. Carefully integrate the signals corresponding to CuSCF₃ and the internal standard. The purity of the CuSCF₃ can be calculated using the following formula:

Purity (%) = [(Area_sample / N_F_sample) / (Area_std / N_F_std)] * (mol_std / mol_sample) * Purity_std (%)

Where:

-

Area_sample and Area_std are the integrated areas of the sample and internal standard, respectively.

-

N_F_sample and N_F_std are the number of fluorine atoms in the sample and internal standard, respectively.

-

mol_sample and mol_std are the moles of the sample and internal standard, respectively.

-

Purity_std is the certified purity of the internal standard.

-

Caption: Step-by-step workflow for quantitative ¹⁹F NMR analysis of CuSCF₃.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen (if a ligand is present), and sulfur provides valuable information to confirm the empirical formula and assess the presence of inorganic impurities.[1][2][3] The experimentally determined weight percentages of these elements should be within ±0.4% of the calculated theoretical values for a pure sample.

Stability, Storage, and Handling

Uncomplexed CuSCF₃ is known to be sensitive to air and moisture, and can be thermally unstable. Proper storage and handling are crucial to maintain its integrity and ensure safe use.

Degradation Pathways

Exposure to moisture can lead to the hydrolysis of CuSCF₃, while thermal decomposition may result in the formation of copper sulfides and other degradation products.[4][5] The presence of copper halides (CuX) can also destabilize the CuCF₃ reagent, with the effect being more pronounced with more Lewis acidic halides (CuCl > CuBr > CuI).[6]

Recommended Storage and Handling

-

Storage: CuSCF₃ should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[7] It should be kept away from moisture and sources of heat.

-

Handling: All manipulations of CuSCF₃ should be performed in a glovebox or using Schlenk line techniques to exclude air and moisture.[8][9][10] Use dry solvents and glassware. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Applications in Drug Discovery and Development: A Case Study

The utility of CuSCF₃ and its derivatives is exemplified in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of a Toltrazuril Intermediate

Toltrazuril is an anticoccidial agent used in veterinary medicine. A key step in its synthesis involves the trifluoromethylthiolation of an aryl iodide. The stable (bpy)CuSCF₃ complex has been successfully employed for this transformation on a preparative scale, demonstrating the reagent's utility in practical synthetic applications.[4][7]

Reaction Scheme: Synthesis of a Toltrazuril Intermediate

Caption: Trifluoromethylthiolation using (bpy)CuSCF₃ in the synthesis of a Toltrazuril intermediate.

This reaction highlights the ability of copper-mediated trifluoromethylthiolation to be applied to the synthesis of complex, functionalized molecules relevant to the pharmaceutical industry.

Conclusion

Copper(I) trifluoromethylthiolate is an indispensable reagent for the introduction of the vital SCF₃ group in modern drug discovery. A thorough understanding of its commercial availability, purity assessment, and proper handling is essential for its effective and safe utilization. While the uncomplexed reagent can be challenging to handle due to its instability, the use of more stable derivatives like (bpy)CuSCF₃ provides a practical solution for synthetic chemists. As the demand for novel therapeutics with optimized properties continues to grow, the importance of CuSCF₃ and related trifluoromethylthiolating reagents in the medicinal chemist's toolbox is set to increase.

References

-

Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. (2025-08-05). Request PDF. Retrieved from [Link]

-

Development of Multigram Scale Synthesis of Trifluoromethythiolating Reagent: (bpy)CuSCF3. (2025-08-07). Request PDF. Retrieved from [Link]

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. ACS Publications. Retrieved from [Link]

-

High heating rate decomposition dynamics of copper oxide by nanocalorimetry-coupled time-of-flight mass spectrometry. (2017-09-30). Zachariah Group. Retrieved from [Link]

-

Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2023-02-06). PubMed. Retrieved from [Link]

-

Thermal Decomposition of Copper Acetate at Various Temperature and Time to form Copper Oxide/Copper Nanoparticles. (2022-08-01). ResearchGate. Retrieved from [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024-01-29). ehs.uci.edu. Retrieved from [Link]

-

Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Retrieved from [Link]

-

Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect. (2014-09-24). PubMed. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Trifluoromethylation of Arylsilanes with (phen)CuCF3. PMC - NIH. Retrieved from [Link]

-

Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. (2025-08-06). Request PDF. Retrieved from [Link]

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. Organic Chemistry Portal. Retrieved from [Link]

-

The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B. Retrieved from [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (2025-08-05). Request PDF. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Thermal decomposition study of Dysprosium Trifluoroacetate. DTU Research Database. Retrieved from [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019-04-15). Macmillan Group - Princeton University. Retrieved from [Link]

-

Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. (2018-12-03). MDPI. Retrieved from [Link]

-